molecular formula C14H13N5O4S B10895364 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10895364
M. Wt: 347.35 g/mol
InChI Key: WWQTVKZWJUNQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiazole moiety with a pyrazole ring

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O4S/c1-7-12(19(21)22)11(17-18(7)2)13(20)16-14-15-9-5-4-8(23-3)6-10(9)24-14/h4-6H,1-3H3,(H,15,16,20)

InChI Key

WWQTVKZWJUNQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~3~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism by which N3-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
  • 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea

Uniqueness

N~3~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.